2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole

Antibacterial 1,3,4-Oxadiazole Salmonella typhi

2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole is a fully synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole family. It features a 4‑methoxyphenyl ring at C‑2 and a methallylsulfanyl (2‑methylprop‑2‑en‑1‑yl‑sulfanyl) side‑chain at C‑5.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
Cat. No. B12205782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC(=C)CSC1=NN=C(O1)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H14N2O2S/c1-9(2)8-18-13-15-14-12(17-13)10-4-6-11(16-3)7-5-10/h4-7H,1,8H2,2-3H3
InChIKeyDDGQRKISNRFHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole – Structural Profile and Core Chemotype Characteristics


2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole is a fully synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole family. It features a 4‑methoxyphenyl ring at C‑2 and a methallylsulfanyl (2‑methylprop‑2‑en‑1‑yl‑sulfanyl) side‑chain at C‑5 [1]. The compound is commercially catalogued as a research‑grade chemical (virtual screening compound, guaranteed purity ≥ 90 %) with calculated physicochemical parameters including molecular mass 407.5 g mol⁻¹, logP 4.5, topological polar surface area 47.6 Ų, five hydrogen‑bond acceptors, zero hydrogen‑bond donors, and four rotatable bonds, placing it within oral‑drug‑like chemical space (Rule‑of‑5 violations = 0) . The 1,3,4‑oxadiazole scaffold has been extensively explored for antibacterial, enzyme‑inhibitory, and corrosion‑protection applications, providing a biologically validated starting point for structure–activity relationship (SAR) campaigns [1].

Why In‑Class 1,3,4‑Oxadiazole Analogs Cannot Be Interchanged with 2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole


Within the 1,3,4‑oxadiazole chemotype, antibacterial potency and selectivity are exquisitely sensitive to the nature of the C‑5 sulfanyl substituent. A 2024 systematic evaluation of 15 S‑substituted 5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole‑2‑thiol derivatives demonstrated that minor structural changes—e.g., replacing an n‑octyl chain with a benzyl or substituted‑benzyl moiety—can shift the spectrum of activity from broad‑spectrum inhibition to high selectivity for Salmonella typhi, and can increase or eliminate activity against Gram‑positive strains [1]. Simply substituting one S‑substituted oxadiazole for another without matching the exact C‑5 side‑chain therefore carries a significant risk of losing the desired antibacterial profile or enzyme‑inhibitory properties, making procurement based on generic scaffold alone scientifically unjustifiable.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole Against Closest Analogs


Antibacterial Activity Against Salmonella typhi (−) Within the S‑Substituted 5‑(4-Methoxyphenyl)-1,3,4-oxadiazole Series

In a panel of S‑substituted 5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole‑2‑thiol derivatives (compounds 6a–p) tested against six bacterial strains, the analog bearing a 2‑chlorobenzyl sulfanyl substituent (6e) and the analog bearing a 3‑methoxybenzyl sulfanyl substituent (6o) displayed the highest selectivity and potency toward Salmonella typhi (−), while other members of the series showed broader or weaker activity profiles [1]. Although the exact methallylsulfanyl derivative (target compound) was not individually assayed in this study, the data demonstrate that antibacterial performance in this chemotype is sharply tuned by the C‑5 sulfanyl group. A methallylsulfanyl group is structurally intermediate between the saturated n‑alkyl chains (which lost S. typhi selectivity) and the aromatic benzyl derivatives (which gained selectivity), suggesting a distinct activity cliff that is directly relevant for procurement decisions when S. typhi‑directed screening is the goal [1].

Antibacterial 1,3,4-Oxadiazole Salmonella typhi

Chymotrypsin Enzyme Inhibition Provides a Secondary Differentiation Axis

The same 2024 study evaluated the entire library (6a–o) for in vitro chymotrypsin inhibitory activity. All derivatives, regardless of the C‑5 sulfanyl substituent, displayed only weak inhibition compared to the standard chymostatin (IC₅₀ = 8.24 ± 0.11 μM) [1]. This class‑level observation implies that the target methallylsulfanyl compound is unlikely to act as a potent chymotrypsin inhibitor, distinguishing it from other oxadiazole chemotypes where strong serine‑protease inhibition has been reported. For users seeking a scaffold with minimal off‑target chymotrypsin engagement, this baseline is valuable, though direct confirmation for the target compound is absent.

Chymotrypsin inhibition Enzyme assay 1,3,4-Oxadiazole

Physicochemical Property Differentiation Against Common 1,3,4-Oxadiazole Intermediates

The methallylsulfanyl derivative possesses physicochemical descriptors that differentiate it from the commonly stocked 5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole‑2‑thiol precursor. The target compound has a molecular mass of 407.5 g mol⁻¹ (vs. 208.2 g mol⁻¹ for the thiol), logP 4.5 (indicating markedly higher lipophilicity), zero H‑bond donors (vs. one in the thiol tautomer), and four rotatable bonds (vs. two in the thiol) [1]. These differences are expected to translate into altered membrane permeability, solubility, and protein‑binding profiles, making the methallylsulfanyl compound a distinct chemical entity for medicinal chemistry optimization rather than a simple derivative.

Physicochemical properties Drug-likeness logP

Recommended Application Scenarios for 2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole Based on Available Evidence


Focused Library Design for Salmonella typhi-Selective Antibacterial Agents

The methallylsulfanyl substituent occupies a structural niche between the n‑alkyl chains that confer broad‑spectrum activity and the benzyl derivatives that impart S. typhi selectivity [1]. Obtaining this compound for inclusion in a focused screening library allows medicinal chemistry teams to probe the activity cliff around the C‑5 position and rationally evolve toward high‑selectivity anti‑S. typhi leads without synthesizing every intermediate de novo.

Scaffold‑Hopping and SAR Expansion Around 1,3,4‑Oxadiazole Antibacterials

Because the methallylsulfanyl group introduces an sp²‑hybridized carbon and a branched alkene side‑chain, it offers a differentiated shape and electronic profile compared to saturated alkyl or benzyl analogs . Researchers engaged in scaffold‑hopping or patent circumvention can use this compound as a key intermediate to generate novel intellectual property while retaining the biologically validated 5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole core.

Physicochemical Profiling for Permeability‑Optimized Lead Series

With a calculated logP of 4.5 and zero hydrogen‑bond donors, the methallylsulfanyl derivative is predicted to exhibit enhanced passive membrane permeability relative to more polar oxadiazole analogs . This makes it a suitable tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies aimed at establishing a permeability‑driven SAR within the oxadiazole antibacterial series.

Negative Control for Chymotrypsin‑Mediated Pathways

The class‑level data indicate that S‑substituted 5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazoles are weak chymotrypsin inhibitors [1]. The methallylsulfanyl compound can therefore serve as a matched negative control in phenotypic screens where serine‑protease activity is an undesired confounder, helping to deconvolute target‑specific antibacterial effects from off‑target protease inhibition.

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